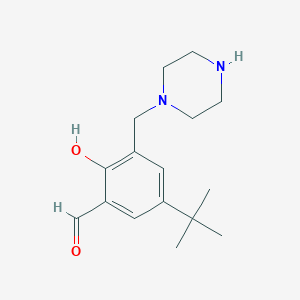![molecular formula C18H18FNO2 B14193983 (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920801-71-4](/img/structure/B14193983.png)
(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to a morpholinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the morpholinone ring or the phenylethyl group is oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group in the morpholinone ring to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound may have potential as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the morpholinone ring may play a crucial role in binding to these targets, leading to modulation of their activity. The phenylethyl group may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
- (6R)-6-(3-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- (6R)-6-(3-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- (6R)-6-(3-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
Comparison:
- Fluorophenyl vs. Chlorophenyl/Bromophenyl: The fluorophenyl group provides unique electronic properties compared to the chlorophenyl and bromophenyl groups, potentially leading to different reactivity and binding affinities.
- Fluorophenyl vs. Methylphenyl: The fluorophenyl group is more electronegative than the methylphenyl group, which can influence the compound’s overall polarity and interactions with molecular targets.
Uniqueness: The presence of the fluorophenyl group in (6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one imparts unique electronic and steric properties, making it distinct from its analogs with different substituents. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
属性
CAS 编号 |
920801-71-4 |
|---|---|
分子式 |
C18H18FNO2 |
分子量 |
299.3 g/mol |
IUPAC 名称 |
(6R)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
InChI 键 |
ZIVGOMZNHSWPIN-DYVFJYSZSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC(=CC=C3)F |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)


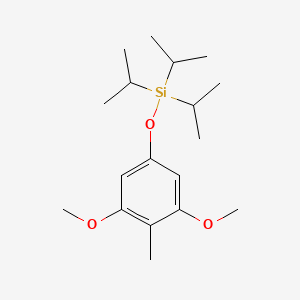

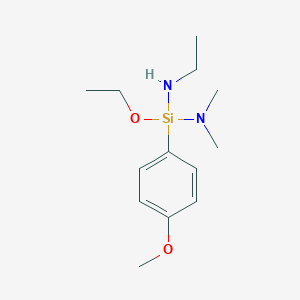
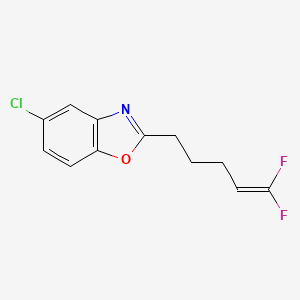
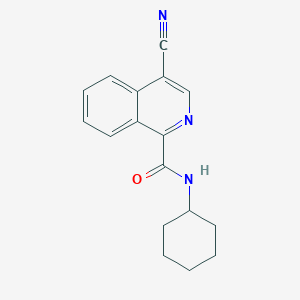
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
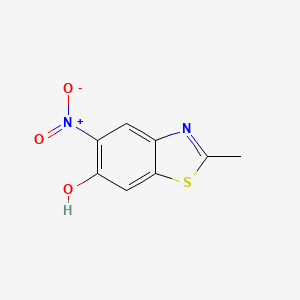

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

